N-(4-Fluorophenyl)ethylenediamine
Overview
Description
N-(4-Fluorophenyl)ethylenediamine is a derivative of ethylenediamine where one of the hydrogen atoms is substituted with a 4-fluorophenyl group. This modification potentially alters the chemical and physical properties of the molecule, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of related compounds to N-(4-Fluorophenyl)ethylenediamine has been reported in the literature. For instance, a compound with a similar backbone, N,N'-bis(1-phenylethanol)ethylenediamine, was synthesized and its inhibition efficiency against steel corrosion was studied . Another related compound, N,N'-bis(4-fluorobenzylidene)ethylenediamine, was synthesized and its crystal structure was determined . These studies provide insights into the methods that could potentially be applied to synthesize N-(4-Fluorophenyl)ethylenediamine.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-Fluorophenyl)ethylenediamine has been analyzed using various techniques. For example, the crystal structure of a copper(I) complex with N,N'-bis(4-fluorobenzylidene)ethylenediamine was determined using X-ray diffraction . This analysis revealed a distorted tetrahedral coordination polyhedron around the copper(I) ion. Such studies are crucial for understanding the molecular geometry and potential reactivity of N-(4-Fluorophenyl)ethylenediamine.
Chemical Reactions Analysis
The reactivity of ethylenediamine derivatives has been explored in several studies. The reaction of N,N,N'-trimethyl-N'-(trimethylsilyl)ethylenediamine with tetrafluorophosphoranes to yield azonium hexafluorophosphates demonstrates the potential for complex formation and the ability of ethylenediamine derivatives to participate in nucleophilic substitution reactions . This suggests that N-(4-Fluorophenyl)ethylenediamine could also engage in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives can be inferred from related compounds. For instance, the corrosion inhibition efficiency of N,N'-bis(1-phenylethanol)ethylenediamine was studied using electrochemical techniques, indicating that such compounds can interact with metal surfaces through adsorptive interactions . Additionally, the fluorometric determination of ethylenediamine using a beryllium-Schiff base complex suggests that derivatives of ethylenediamine can form fluorescent complexes, which could be relevant for the detection and analysis of N-(4-Fluorophenyl)ethylenediamine .
Scientific Research Applications
Synthesis and Cytotoxicity Studies
N-(4-Fluorophenyl)ethylenediamine has been utilized in the synthesis of various platinum(II) complexes. These complexes have been tested for their cytotoxic effects, cellular distribution, and interactions with DNA and proteins. For instance, mononuclear and dinuclear alkylamine derivatives of these complexes have shown strong binding to human serum albumin and displayed significant cytotoxic effects in certain conditions, such as when used in serum-free medium. These findings indicate their potential as therapeutic agents in cancer treatment (Kapp, Dullin, & Gust, 2006).
Fluorescent Sensing Applications
In another application, 1,2-diarylethylenediamines, which include derivatives of N-(4-Fluorophenyl)ethylenediamine, have been investigated as sensitive fluorogenic reagents for catecholamines like norepinephrine, epinephrine, and dopamine. This showcases their potential in analytical chemistry for detecting biologically significant molecules (Umegae, Nohta, & Ohkura, 1988).
Antitumor Activity
N-(4-Fluorophenyl)ethylenediamine-based platinum(II) complexes have also been noted for their strong antitumor activity. These compounds have been synthesized and tested on various cell lines, including breast cancer and leukemia cells, demonstrating significant inhibitory effects on tumor growth (Müller et al., 1989).
Chemical Sensor Development
This compound has been used in the development of chemical sensors. For example, a fluorescent metal sensor utilizing ethylenediamine functionalized quinacridone derivatives has been reported. This sensor demonstrated selective detection capabilities, indicating its application in analytical and environmental monitoring (Klein, Kaufmann, Schürch, & Reymond, 2001).
Stability and Cellular Uptake Studies
Studies have also focused on the stability and cellular uptake of these platinum(II) complexes, with particular attention to their application in combating specific types of cancer, like breast cancer. These studies not only contribute to understanding the mechanism of action of these compounds but also their potential therapeutic applications (Gust et al., 1998).
Future Directions
“N-(4-Fluorophenyl)ethylenediamine” and its related compounds have potential applications in various fields. For instance, they have been studied for their cytotoxicity, cellular distribution, and DNA and protein binding properties . Additionally, they have shown promising neuroprotective and anti-inflammatory properties , indicating potential for future research in these areas.
properties
IUPAC Name |
N'-(4-fluorophenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVXMPCKSSCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198669 | |
Record name | N-(4-Fluorophenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)ethylenediamine | |
CAS RN |
50622-51-0 | |
Record name | N1-(4-Fluorophenyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50622-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050622510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Fluorophenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-fluorophenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(4-Fluorophenyl)ethylenediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ478FYJ9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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